4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-5-methyl-N-[4-(2-phenyldiazenyl)phenyl]-
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Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its chlorophenyl, methyl, phenyl, and diazenyl substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-[(1E)-2-phenyldiazen-1-yl]aniline in the presence of a base, followed by cyclization with methyl isocyanide. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-ethyl-5-methyl-N-phenyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-4-carboxamide
Uniqueness
What sets 3-(2-CHLOROPHENYL)-5-METHYL-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-4-CARBOXAMIDE apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its diazenyl group, in particular, is responsible for its distinctive bioactivity .
Properties
CAS No. |
388608-50-2 |
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Molecular Formula |
C23H17ClN4O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-phenyldiazenylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4O2/c1-15-21(22(28-30-15)19-9-5-6-10-20(19)24)23(29)25-16-11-13-18(14-12-16)27-26-17-7-3-2-4-8-17/h2-14H,1H3,(H,25,29) |
InChI Key |
YLFIUWXRLZYIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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